molecular formula C17H23N5O B3182417 TLR7/8 agonist 3 CAS No. 642473-95-8

TLR7/8 agonist 3

Cat. No. B3182417
M. Wt: 313.4 g/mol
InChI Key: SVBZCXQPNPURIX-UHFFFAOYSA-N
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Description

TLR7/8 agonist 3 is a potent TLR7 and TLR8 agonist . It has a molecular weight of 313.4 . The IUPAC name of TLR7/8 agonist 3 is 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine .


Synthesis Analysis

The synthesis of TLR7/8 agonist 3 and similar compounds has been a subject of research . For instance, a study designed and synthesized quinazoline derivatives and pyrrolo[3,2-d]pyrimidine derivatives targeting TLR7 . Another study synthesized a new class of imidazoquinolines retaining the N-isobutyl substitution of an imidazole moiety .


Molecular Structure Analysis

The molecular structure of TLR7/8 agonist 3 involves an imidazoquinoline core . The structure and activity of TLR7/8 agonists are influenced by the electronic configuration of the heterocyclic system .


Physical And Chemical Properties Analysis

TLR7/8 agonist 3 is a solid substance . The storage temperature is between -80 and -20 degrees Celsius .

Scientific Research Applications

Toll-like receptor (TLR) 7 and TLR8 are critical in initiating innate and adaptive immune responses. TLR7/8 agonists are significant for their protective role against pathogens and in enhancing immune responses. However, their sustained signaling can lead to an immune overreaction. As such, TLR7/8 agonists and antagonists are key drug candidates for treating immune disorders (Huang, Zhang, & Lu, 2021).

TLR7/8 Agonists as Vaccine Adjuvants

TLR7/8 agonists have shown potential as vaccine adjuvants, enhancing humoral and cellular immune responses, particularly Th1 responses. While natural ligands for TLR7 and TLR8 are ssRNA, most vaccine studies have utilized synthetic small molecule imidazoquinolines like imiquimod and resiquimod. However, vaccines using TLR7, TLR8, or TLR7/8 agonists haven't progressed beyond early-phase clinical studies (Vasilakos & Tomai, 2013).

Antitumor Effects

TLR7/8 agonists exhibit antitumor effects by enhancing NK cell cytotoxicity and IFN-γ-dependent functions, essential for cancer immunotherapy. For instance, the TLR7/8 agonist 3M-011 was used effectively against disseminated mouse B16-F10 melanoma, indicating the critical role of natural killer (NK) cells in the antitumor response (Dumitru et al., 2009).

Use in Cancer Research and Treatment

Studies like transcendIT-101 demonstrate the potential of TransCon TLR7/8 Agonist, a long-acting prodrug, in cancer treatment. This agonist is expected to stimulate innate and adaptive immune responses in the tumor microenvironment, enhancing the activity of checkpoint inhibitors like pembrolizumab (Davar et al., 2022).

Recent Patent Trends

Recent patents focus on small molecule TLR7 and TLR8 agonists for treating cancer, viral infections, and as vaccine adjuvants. These novel compounds are evaluated in clinical trials for antiviral and oncology indications, indicating significant progress in TLR7/8 small molecule agonists (Kieffer, Patel, Hollingsworth, & Seganish, 2020).

Enhancing Cancer Immunotherapy

TLR7/8 agonists are recognized for their contribution to antitumor responses by affecting immune cells, tumor cells, and the tumor microenvironment. They stimulate several cell types, resulting in a mix of activated immune cells, cytokines, and chemokines at the tumorsite. This simultaneous stimulation is beneficial for immune response enhancement in cancer immunotherapy (Smits, Ponsaerts, Berneman, & Van Tendeloo, 2008).

Application in Allergic Asthma and Rhinitis

TLR7/8 agonists have shown promise as potential drugs for treating allergic asthma and rhinitis. Studies indicate their effectiveness in suppressing allergic airway disease via two molecular processes: one mediated by type I interferons providing acute protection, and the other by immunoregulatory CD8+ T cells inducing long-lasting protection (Xirakia et al., 2010).

TLR7/8 Agonists in Nanoparticle Delivery Systems

The development of pH-/enzyme-responsive nanoparticles targeting TLR7/8 agonists presents an innovative approach in cancer vaccination. These nanoparticles intelligently release TLR7/8 agonist in endosomal compartments, stimulating DCs maturation and specific cellular immunity. Such targeted delivery demonstrates prophylactic and therapeutic efficacy in mouse models of melanoma and colon cancer (Xia et al., 2022).

Drug Delivery Challenges and Solutions

Addressing the limitations of TLR7/8 agonists in cancer therapy, research focuses on biomaterial-based drug delivery systems. These systems include direct tumor administration, passive accumulation in cancerous tissues, and active targeting. The combination of TLR7/8 agonists with other therapies like checkpoint inhibitors and chemotherapeutics has shown impressive anti-cancer effects (Varshney, Qiu, Graf, & McHugh, 2021).

Combination Therapy in Cancer Treatment

Combining TLR7/8 and TLR9 agonists has demonstrated the eradication of large primary tumors and the establishment of long-term protective immunity. This combination increases the number and tumoricidal activity of tumor-infiltrating CTL and NK cells, reducing immunosuppressive MDSC frequency (Zhao et al., 2014).

Safety And Hazards

The safety data sheet for TLR7/8 agonist 3 suggests avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . In case of contact with eyes or skin, it recommends rinsing thoroughly with large amounts of water and seeking medical advice .

Future Directions

TLR7/8 agonists, including TLR7/8 agonist 3, are being explored for their potential in cancer immunotherapy . Biomaterial-based drug delivery systems are being developed to overcome key limitations of TLR7/8 agonists . Additionally, the potential benefits of TLR7/8 agonist co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, are being investigated .

properties

IUPAC Name

1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBZCXQPNPURIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TLR7/8 agonist 3

Synthesis routes and methods I

Procedure details

Tert-butyl 2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethylcarbamate (1.26 g, 3.05 mmol) was dissolved in 10 mL of EtOH and treated with 10 mL of 2 M HCl in EtOH. After heating at reflux for 2 hours, the reaction mixture was cooled and concentrated under reduced pressure. The resulting yellow solid was dissolved in 50 mL of H2O and extracted with CHCl3 (20 mL). The organic layer was discarded and the aqueous portion was made basic (pH˜12) by addition of concentrated NH4OH solution. This was then extracted with CHCl3 (4×20 mL) and the combined organic portions were dried with Na2SO4 and concentrated to give 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine (808 mg) as a light brown powder. m.p. 161.0-162.0° C.;
Name
Tert-butyl 2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethylcarbamate
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOCc1nc2c(N)nc3ccccc3c2n1CC(C)(C)NC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
E Yoo, ACD Salyer, MJH Brush, Y Li… - Bioconjugate …, 2018 - ACS Publications
… high antigen-specific IgG titers even after a single boost, resulting in titers significantly higher than that obtained using the corresponding unconjugated small molecule TLR7/8 agonist 3 …
Number of citations: 24 pubs.acs.org
W Embrechts, F Herschke, F Pauwels… - Journal of Medicinal …, 2018 - ACS Publications
A novel series of 2,4-diaminoquinazolines was identified as potent dual Toll-like receptor (TLR) 7 and 8 agonists with reduced off-target activity. The stereochemistry of the amino …
Number of citations: 23 pubs.acs.org
Y Zhang - 2015 - papyrus.bib.umontreal.ca
Hepatitis C virus (HCV), a positive single stranded RNA (ssRNA) virus that replicates in the liver, infects 200 million people worldwide, with approximately 80% of infected individuals …
Number of citations: 3 papyrus.bib.umontreal.ca
JL Turley, EC Lavelle - Current Opinion in Immunology, 2022 - Elsevier
Highlights • Adjuvants can be incorporated into vaccines to enhance the magnitude, functionality, breadth and durability of antigen-specific immune responses. • A deeper mechanistic …
Number of citations: 13 www.sciencedirect.com
K Moriya, T Nakano, Y Honda, M Tsumura… - Journal of Experimental …, 2023 - rupress.org
Inborn errors of the NF-κB pathways underlie various clinical phenotypes in humans. Heterozygous germline loss-of-expression and loss-of-function mutations in RELA underlie RELA …
Number of citations: 1 rupress.org
X Zhi, P Yang, Y Xu, Z Dai, X Yue, L Qian - Nano Today, 2023 - Elsevier
Toll-like receptors (TLRs), found on antigen-presenting cells including macrophages and dendritic cells, are essential for identifying infections and initiating adaptive immunity. Therefore…
Number of citations: 0 www.sciencedirect.com
K Vijay - International immunopharmacology, 2018 - Elsevier
The immune system is a very diverse system of the host that evolved during evolution to cope with various pathogens present in the vicinity of environmental surroundings inhabited by …
Number of citations: 509 www.sciencedirect.com
X Li, R Liu, X Su, Y Pan, X Han… - Molecular …, 2019 - molecular-cancer.biomedcentral …
Cancer immunotherapies that engage immune cells to fight against tumors are proving to be powerful weapons in combating cancer and are becoming increasingly utilized in the clinics…
Number of citations: 240 molecular-cancer.biomedcentral.com
DH O'Donovan, Y Mao, DA Mele - Current medicinal chemistry, 2020 - ingentaconnect.com
The recent success of checkpoint blocking antibodies has sparked a revolution in cancer immunotherapy. Checkpoint inhibition activates the adaptive immune system leading to …
Number of citations: 17 www.ingentaconnect.com
B Misra, KA Hughes, S Bobbala - … for the Prevention and Treatment of …, 2023 - Springer
… 3 M developed the TLR7/8 agonist 3 M-052, an imidazoquinoline attached to a C18 lipid moiety, which has been studied as an adjuvant in combination with the H1N1 antigen against …
Number of citations: 2 link.springer.com

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